
1-(1H-inden-2-yl)pyrrolidine
Overview
Description
1-(1H-inden-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-inden-2-yl)pyrrolidine typically involves the reaction of indene with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-inden-2-yl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(1H-inden-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-inden-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1H-indol-2-yl)pyrrolidine: Similar structure but with an indole moiety instead of indene.
1-(1H-inden-2-yl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(1H-inden-2-yl)morpholine: Similar structure but with a morpholine ring instead of pyrrolidine.
Uniqueness: 1-(1H-inden-2-yl)pyrrolidine is unique due to its specific combination of the indene moiety and pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
1-(1H-inden-2-yl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and applications in drug discovery.
Chemical Structure and Properties
This compound consists of an indene moiety fused to a pyrrolidine ring. The structural characteristics contribute to its unique interactions with biological targets.
The biological activity of this compound is influenced by its ability to interact with various molecular targets, including receptors and enzymes. The indene structure allows for π-π stacking interactions, while the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological molecules.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antitumor properties. For instance, certain pyrrolidine derivatives have been linked to the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Pyrrolidine compounds are known for their antimicrobial activities. Research has demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyrrolidine derivatives. This compound has been investigated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
Properties
IUPAC Name |
1-(1H-inden-2-yl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-6-12-10-13(9-11(12)5-1)14-7-3-4-8-14/h1-2,5-6,9H,3-4,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNQNWYIDSYPLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399275 | |
Record name | 1-(1H-inden-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39157-79-4 | |
Record name | 1-(1H-inden-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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